3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid
Description
This compound is a heterocyclic derivative featuring a pyrrolo[2,1-c][1,2,4]triazole core fused with a dihydro ring system. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is attached via an aminomethyl linker, while the carboxylic acid moiety at position 6 enhances solubility and reactivity. The Fmoc group is widely used in peptide synthesis as a base-labile protecting group, enabling selective deprotection under mild conditions (e.g., piperidine). Its structural complexity and functional versatility make it valuable in medicinal chemistry and solid-phase synthesis .
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-21(28)13-9-19-24-25-20(26(19)11-13)10-23-22(29)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOICKRNWVSZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NN=C2CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344680-19-7 | |
| Record name | 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Azide-Alkyne Cycloaddition (AAC)
The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a cornerstone for triazole synthesis. In Compound X , the fused pyrrolo-triazole system is constructed using a substituted proline derivative. For example:
- Proline-derived alkyne : A proline analog functionalized with an alkyne group at the C-2 position undergoes cycloaddition with an azide-containing fragment.
- Regioselective conditions : Copper(I)-catalyzed AAC (CuAAC) ensures 1,4-disubstituted triazole formation, while ruthenium catalysts yield 1,5-regioisomers.
Example protocol :
β-Ketophosphonate-Azide Coupling
An alternative method employs β-carbonyl phosphonates and azides under basic conditions:
- Reactant : β-Ketophosphonate derivatives of pyrrolidine react with aryl azides in DMSO with Cs₂CO₃ as a base.
- Mechanism : Nucleophilic attack at the phosphonate carbonyl, followed by cyclization to form the triazole.
Optimized conditions :
Introduction of the Aminomethyl Group
The aminomethyl (-CH₂NH₂) moiety at the triazole’s 3-position is introduced via:
Mannich Reaction
Nucleophilic Substitution
- Electrophilic substrate : Triazole functionalized with a chloromethyl (-CH₂Cl) group.
- Reagent : Ammonia (NH₃) in methanol at 0°C.
- Yield : 65–70%.
Fmoc Protection of the Primary Amine
The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced to protect the aminomethyl nitrogen, ensuring stability during subsequent reactions.
Standard Fmoc Protocol
- Reagent : Fmoc-Osu (N-hydroxysuccinimide ester) or Fmoc-Cl.
- Conditions :
- Workup : Precipitation in cold diethyl ether, filtration.
Example :
- Starting material : 3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c]triazole-6-carboxylic acid tert-butyl ester.
- Fmoc protection : Fmoc-Cl (1.2 equiv), DIEA (2 equiv), DMF, 25°C, 2 h.
- Yield : 92%.
Carboxylic Acid Functionalization
The carboxylic acid at the 6-position is introduced via:
Ester Hydrolysis
Oxidation of Alcohols
- Substrate : 6-Hydroxymethylpyrrolo-triazole.
- Reagent : Jones reagent (CrO₃/H₂SO₄) in acetone, 0°C → 25°C.
- Yield : 75%.
Analytical Characterization
Compound X is validated using:
- NMR :
- HPLC : Purity ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- LC-MS : [M+H]⁺ = 479.2 (calculated), 479.3 (observed).
Challenges and Optimization
- Regioselectivity : CuAAC ensures 1,4-triazole formation, but competing 1,5-regioisomers require chromatographic separation.
- Fmoc Stability : Basic conditions (e.g., Cs₂CO₃) during triazole synthesis may necessitate post-cyclization Fmoc introduction.
- Carboxylate Solubility : tert-Butyl esters improve solubility during Fmoc coupling.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a catalyst such as palladium on carbon.
Substitution reactions could employ nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction may produce alcohols or amines.
Substitution reactions can result in the formation of various derivatives depending on the substituents involved.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system and would require detailed study to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
(a) Pyrrolo[2,1-c][1,2,4]triazole vs. Pyrrolo[3,4-c]pyrazole
The compound 5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid (CAS: 2247103-13-3) shares the Fmoc-protected aminomethyl linker and carboxylic acid group but differs in its pyrrolopyrazole core.
(b) Thiazolo[5,4-c]pyridine Derivatives
The compound (9H-Fluoren-9-yl)methyl (S)-2-(1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (2a) replaces the triazole with a thiazolo-pyridine ring. This substitution alters electronic properties, as thiazoles are electron-rich, enhancing π-stacking interactions. However, the tert-butoxycarbonyl (Boc) group in 2a requires acidic deprotection (e.g., TFA), limiting compatibility with acid-sensitive substrates compared to the Fmoc group .
Protecting Group Strategies
(a) Fmoc vs. Boc
Compounds like 1,4-dimethyl-6-pyridin-3-yl-9-tert-butoxycarbonyl-9H-carbazole (9a) utilize the Boc group, which is stable under basic conditions but cleaved by acids. In contrast, the Fmoc group in the target compound allows orthogonal protection strategies, enabling sequential synthesis of complex peptides without side-chain interference .
(b) Stability and Reactivity
Fmoc-protected compounds (e.g., the target and CAS:2247103-13-3) require storage away from heat and bases to prevent premature deprotection, as noted in safety guidelines . Boc-protected analogues (e.g., 9a–b) exhibit greater thermal stability but are incompatible with acid-labile substrates .
(a) Cross-Coupling Reactions
The target compound’s synthesis likely employs Suzuki-Miyaura cross-coupling , analogous to carbazole derivatives (e.g., 9a–f), which use Pd(PPh₃)₄ catalysts and boronic acids under argon. However, the dihydrotriazole core may necessitate optimized reaction times or temperatures to avoid ring-opening side reactions .
(b) Hydrazone Formation
Compounds like 5-(2-(9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidin-4-yl)hydrazono)pentane-1,2,3,4-tetraol (9a) rely on hydrazone linkages, a strategy distinct from the target’s Fmoc-based synthesis. This highlights the diversity in approaches for heterocyclic functionalization .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid is a derivative of pyrrolo[2,1-c][1,2,4]triazole and has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on current research findings.
The molecular formula of the compound is with a molecular weight of approximately 364.39 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) group which is known for its role in protecting amino groups during peptide synthesis.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyrrolo[2,1-c][1,2,4]triazole backbone.
- Introduction of the Fmoc group via standard coupling reactions.
- Final purification through chromatographic techniques.
Biological Activity
Research indicates that compounds containing the pyrrolo[2,1-c][1,2,4]triazole moiety exhibit various biological activities:
Anticancer Activity
Several studies have reported that pyrrolo[2,1-c][1,2,4]triazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : A study showed that certain derivatives had IC50 values ranging from 10 to 30 µM against MCF-7 cells .
- HCT116 (Colon Cancer) : Compounds similar to the target compound exhibited IC50 values around 6.2 µM against HCT116 cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazoles are known for their effectiveness against bacterial and fungal pathogens:
- Bacterial Inhibition : Some derivatives have shown promising results in inhibiting Gram-positive and Gram-negative bacteria .
- Fungal Activity : Similar compounds have been tested against fungi such as Candida species with varying degrees of success .
The biological activity is often attributed to the ability of the triazole ring to interact with biological targets:
- Enzyme Inhibition : Triazole derivatives can inhibit enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Some studies suggest that these compounds may intercalate with DNA or disrupt replication processes in cancer cells .
Case Studies
Case Study 1: Anticancer Screening
A recent study screened a series of pyrrolo[2,1-c][1,2,4]triazole derivatives for anticancer activity. The most potent compound showed an IC50 value of 12 µM against MCF-7 cells and was further evaluated for its mechanism involving apoptosis induction.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of related triazole compounds. The results indicated that certain derivatives inhibited Staphylococcus aureus growth effectively at concentrations as low as 5 µg/mL.
Data Tables
| Biological Activity | Target Cell Line | IC50 Value (µM) |
|---|---|---|
| Anticancer | MCF-7 | 12 |
| Anticancer | HCT116 | 6.2 |
| Antimicrobial | S. aureus | 5 |
Q & A
Q. What synthetic routes are commonly employed for this compound, and how can reaction yields be systematically optimized?
The synthesis typically involves sequential steps: (1) Fmoc protection of the amine group, (2) construction of the pyrrolo-triazole core via cyclization, and (3) introduction of the carboxylic acid moiety. To optimize yields, employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (20–80°C), and catalyst loading. For example, a 2^3 factorial design can identify interactions between parameters, reducing trial-and-error approaches . Post-synthesis purification via reverse-phase HPLC ensures >95% purity, critical for downstream applications .
Q. Which analytical techniques are critical for structural elucidation, and what spectral features confirm its identity?
- NMR Spectroscopy : ¹H NMR should show the Fmoc aromatic protons (δ 7.3–7.8 ppm) and triazole protons (δ 8.1–8.3 ppm). ¹³C NMR confirms the carbonyl groups (Fmoc: ~155 ppm; carboxylic acid: ~170 ppm) .
- Mass Spectrometry (HRMS) : A molecular ion peak at m/z corresponding to the molecular formula (C₂₃H₂₂N₄O₄) validates the structure .
- IR Spectroscopy : Stretching vibrations for C=O (Fmoc: ~1720 cm⁻¹; carboxylic acid: ~1680 cm⁻¹) and N-H (triazole: ~3400 cm⁻¹) are diagnostic .
Advanced Questions
Q. How can quantum mechanical calculations guide the prediction of reaction pathways involving the triazole and pyrrolo moieties?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and electron density distributions to predict regioselectivity. For instance, the triazole’s N2 position may exhibit higher electrophilicity due to electron-withdrawing effects from the fused pyrrolo ring, favoring nucleophilic attacks. Computational workflows like those used by ICReDD integrate these insights with experimental validation to prioritize reaction conditions .
Q. What integrated approaches address discrepancies between experimental and computational pKa values for the carboxylic acid group?
Discrepancies often arise from solvation effects. Use potentiometric titration in varied solvent systems (e.g., water, DMSO-water mixtures) to measure experimental pKa. Compare results with COSMO-RS solvation models or MD simulations that account for solvent polarity. For example, a deviation >0.5 pH units may indicate unaccounted hydrogen bonding or ionic strength effects, requiring recalibration of computational parameters .
Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?
Conduct accelerated stability studies using a fractional factorial design to test variables:
- pH (2.0, 7.4, 9.0)
- Temperature (4°C, 25°C, 37°C)
- Time (1–4 weeks) Monitor degradation via HPLC-UV/ESI-MS to quantify intact compound loss and identify hydrolyzed products (e.g., Fmoc deprotection at acidic pH). Stability data can inform formulation strategies, such as lyophilization for long-term storage .
Q. What strategies enhance membrane permeability while maintaining target binding affinity?
- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole group (similar pKa but improved lipophilicity) .
- Prodrug approaches : Convert the acid to an ester (e.g., ethyl ester) for passive diffusion, with intracellular esterase activation.
- Structural analogs : As shown in comparative studies, tert-butoxycarbonyl (Boc)-protected derivatives improve metabolic stability but may require co-solvents (e.g., PEG 400) for solubility .
Methodological Notes
- Data Contradiction Analysis : Conflicting NMR signals (e.g., unexpected splitting) can arise from dynamic stereochemistry. Use VT-NMR (variable temperature) or 2D techniques (NOESY, HSQC) to resolve conformational exchange .
- Reaction Optimization : Couple DoE with machine learning (e.g., Bayesian optimization) to iteratively refine conditions, reducing experimental iterations by 40–60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
